molecular formula C9H6F2O B12961289 1-Ethynyl-2,5-difluoro-4-methoxybenzene

1-Ethynyl-2,5-difluoro-4-methoxybenzene

Cat. No.: B12961289
M. Wt: 168.14 g/mol
InChI Key: VDFGWEZCXGSRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,5-difluoro-4-methoxybenzene is an organic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2,5-difluoro-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,5-difluoro-4-methoxybenzene.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and under anhydrous conditions to prevent moisture interference.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethynyl-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-Ethynyl-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine and ethynyl groups on biological activity and molecular interactions.

    Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated analogs of bioactive compounds.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Interactions: The ethynyl group can act as an electrophile, reacting with nucleophilic sites on target molecules.

    Hydrophobic Interactions: The fluorine atoms and methoxy group contribute to the hydrophobic character of the compound, influencing its binding affinity to hydrophobic pockets in proteins or enzymes.

    Electronic Effects: The presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-Ethynyl-2,5-difluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:

    1-Ethynyl-2,4-difluorobenzene: This compound lacks the methoxy group, which significantly alters its chemical properties and reactivity.

    1-Ethynyl-4-methoxybenzene:

    1-Ethynyl-2,3-difluoro-4-methoxybenzene: The position of the fluorine atoms differs, leading to variations in reactivity and interaction with other molecules.

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

1-ethynyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3

InChI Key

VDFGWEZCXGSRHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.